(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Deprotected thiazolidine carboxylic acid.
Scientific Research Applications
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow for further reactions. The thiazolidine ring can interact with various molecular targets, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-1,3-thiazolidine-4-carboxylic acid: Lacks the 5,5-dimethyl substitution, resulting in different steric and electronic properties.
(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the Fmoc protecting group and the 5,5-dimethyl substitution on the thiazolidine ring. These features provide specific steric and electronic properties that make it particularly useful in peptide synthesis and other applications.
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWBFHCBDIMJQV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124851 | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141636-66-0 | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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